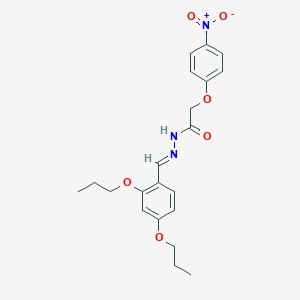![molecular formula C14H13NO5S B387041 3-[(4-Methoxyphenyl)sulfamoyl]benzoesäure CAS No. 147410-81-9](/img/structure/B387041.png)
3-[(4-Methoxyphenyl)sulfamoyl]benzoesäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-Methoxyphenyl)sulfamoyl]benzoic acid is a sulfonamide-based compound with the molecular formula C14H13NO5S and a molecular weight of 307.32 g/mol. This compound has been extensively investigated for its potential biological applications.
Wissenschaftliche Forschungsanwendungen
3-[(4-Methoxyphenyl)sulfamoyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and as a component in various chemical processes.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Biochemische Analyse
Biochemical Properties
3-[(4-Methoxyphenyl)sulfamoyl]benzoic acid plays a crucial role in biochemical reactions, particularly due to its sulfonamide group. This compound interacts with several enzymes and proteins, often acting as an inhibitor. For instance, it has been shown to inhibit carbonic anhydrase, an enzyme involved in the reversible hydration of carbon dioxide. The interaction between 3-[(4-Methoxyphenyl)sulfamoyl]benzoic acid and carbonic anhydrase involves the binding of the sulfonamide group to the zinc ion at the active site of the enzyme, thereby inhibiting its activity .
Molecular Mechanism
At the molecular level, 3-[(4-Methoxyphenyl)sulfamoyl]benzoic acid exerts its effects through several mechanisms. One primary mechanism involves the binding of the sulfonamide group to specific biomolecules, leading to enzyme inhibition or activation. For instance, the binding of 3-[(4-Methoxyphenyl)sulfamoyl]benzoic acid to carbonic anhydrase results in the inhibition of the enzyme’s activity. Additionally, this compound can influence gene expression by interacting with transcription factors, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[(4-Methoxyphenyl)sulfamoyl]benzoic acid change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-[(4-Methoxyphenyl)sulfamoyl]benzoic acid is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of 3-[(4-Methoxyphenyl)sulfamoyl]benzoic acid vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range results in optimal therapeutic effects without significant toxicity. Exceeding this dosage range can lead to severe toxic effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
3-[(4-Methoxyphenyl)sulfamoyl]benzoic acid is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways. For instance, the inhibition of carbonic anhydrase by 3-[(4-Methoxyphenyl)sulfamoyl]benzoic acid can affect the balance of carbon dioxide and bicarbonate in the body, thereby influencing metabolic processes .
Transport and Distribution
The transport and distribution of 3-[(4-Methoxyphenyl)sulfamoyl]benzoic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through active transport mechanisms, involving transporters such as organic anion transporters. Once inside the cell, 3-[(4-Methoxyphenyl)sulfamoyl]benzoic acid can bind to specific proteins, influencing its localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of 3-[(4-Methoxyphenyl)sulfamoyl]benzoic acid is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, the presence of a sulfonamide group can facilitate the targeting of 3-[(4-Methoxyphenyl)sulfamoyl]benzoic acid to the mitochondria, where it can influence mitochondrial function and energy production .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methoxyphenyl)sulfamoyl]benzoic acid typically involves the reaction of 4-methoxyaniline with benzenesulfonyl chloride to form an intermediate, which is then reacted with 3-carboxybenzenesulfonyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach involves large-scale synthesis using the same basic principles as the laboratory methods, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(4-Methoxyphenyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Wirkmechanismus
The mechanism of action of 3-[(4-Methoxyphenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[(4-Methoxyphenyl)(methyl)sulfamoyl]benzoic acid: Similar structure but with a methyl group attached to the sulfonamide nitrogen.
3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid: Contains a benzyl group instead of a methoxy group.
Uniqueness
3-[(4-Methoxyphenyl)sulfamoyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy group enhances its solubility and may influence its interaction with biological targets.
Eigenschaften
IUPAC Name |
3-[(4-methoxyphenyl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5S/c1-20-12-7-5-11(6-8-12)15-21(18,19)13-4-2-3-10(9-13)14(16)17/h2-9,15H,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWPHUNFEGTNIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(4-bromophenyl)-5-oxopentanamide](/img/structure/B386959.png)
![Ethyl (2-{2-[(3-bromophenoxy)acetyl]carbohydrazonoyl}phenoxy)acetate](/img/structure/B386960.png)
![N-(4-bromophenyl)-5-[2-(3-chlorobenzylidene)hydrazino]-5-oxopentanamide](/img/structure/B386961.png)

![N-(3,4-dichlorophenyl)-N'-[3-(hexyloxy)phenyl]urea](/img/structure/B386966.png)
![N'-{[5-(4-chlorophenyl)-2-furyl]methylene}octanohydrazide](/img/structure/B386969.png)
![4-[2-({2,4-Dichloro-6-nitrophenoxy}acetyl)carbohydrazonoyl]-2-methoxyphenyl acetate](/img/structure/B386970.png)
![2-(4-chlorophenoxy)-N'-{5-methoxy-2-[(3-methoxybenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B386972.png)

![N'-[(E)-(2,4-dichloro-5-nitrophenyl)methylidene]-4-fluorobenzohydrazide](/img/structure/B386974.png)

![2-(4-iodophenoxy)-N'-{2-[(3-methoxybenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B386977.png)
![2-(4-iodophenoxy)-N'-[2-(octyloxy)benzylidene]acetohydrazide](/img/structure/B386978.png)

